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Compound of Interest

Compound Name:

cis-4-

(Dimethylamino)cyclohexanemeth

anol

CAS No.: 1312784-56-7

Cat. No.: B14130197

Get Quote

Structural Dynamics, Synthesis, and Stereochemical Validation

Executive Summary
cis-4-(Dimethylamino)cyclohexanemethanol is a bifunctional cyclohexane scaffold

characterized by a 1,4-disubstitution pattern containing a basic dimethylamino group and a

primary hydroxymethyl group.[1] Unlike its trans diastereomer, the cis isomer possesses unique

conformational properties driven by the necessity of placing one substituent in an energetically

unfavorable axial position. This molecule serves as a critical pharmacophore in drug discovery,

particularly as a polar, semi-rigid linker in kinase inhibitors and GPCR ligands, where the

specific vector of the hydroxymethyl group directs hydrogen bonding interactions within a

protein pocket.
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Property Data

Systematic Name cis-[4-(Dimethylamino)cyclohexyl]methanol

Molecular Formula C₉H₁₉NO

Molecular Weight 157.26 g/mol

Stereochemistry cis-1,4-disubstituted cyclohexane

Key Functional Groups
Tertiary Amine (Basic, pKa ~10.2), Primary

Alcohol (H-bond donor/acceptor)

Calculated LogP ~1.1 (Lipophilic but polar)

Topological Polar Surface Area 23.5 Å² (Amine) + 20.2 Å² (Alcohol) ≈ 44 Å²

Stereochemical Definition
In the context of 1,4-disubstituted cyclohexanes:

Trans: Substituents are either both axial (a,a) or both equatorial (e,e). The (e,e) conformation

is thermodynamically dominant.

Cis: Substituents must adopt an axial-equatorial (a,e) relationship. This forces the ring into a

higher energy state compared to the trans-(e,e) isomer, making the cis isomer generally less

thermodynamically stable but kinetically accessible via specific synthetic routes (e.g.,

catalytic hydrogenation).

Conformational Analysis (Mechanism of Action)
The biological activity and reactivity of this molecule are dictated by its conformational

equilibrium. To minimize steric strain (1,3-diaxial interactions), the cyclohexane ring flips

between two chair conformers. The position of the equilibrium is determined by the A-values

(conformational free energy) of the substituents.

A-value (-N(CH₃)₂): ~2.1 kcal/mol[1]

A-value (-CH₂OH): ~1.76 kcal/mol[1]
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Expert Insight: Since the dimethylamino group has a larger steric demand (higher A-value) than

the hydroxymethyl group, the equilibrium strongly favors the conformer where the -N(CH₃)₂

group is equatorial and the -CH₂OH group is axial.

Visualization: Conformational Equilibrium
The following diagram illustrates the thermodynamic preference for the equatorial amine.

Conformer A (Minor) Conformer B (Major - Preferred)

Axial: -N(CH3)2
Equatorial: -CH2OH

Equatorial: -N(CH3)2
Axial: -CH2OH

Ring Flip
(ΔG < 0) The bulkier -N(CH3)2 group

drives the equilibrium to Conformer B
to avoid 1,3-diaxial strain.

Click to download full resolution via product page

Caption: Conformational equilibrium of cis-4-(dimethylamino)cyclohexanemethanol. The

bulky amine prefers the equatorial position.

Synthetic Pathways & Causality[1]
To obtain the cis isomer selectively, one cannot rely on thermodynamic equilibration (which

favors trans). Instead, kinetic control or stereoselective hydrogenation is required.

Recommended Protocol: Catalytic Hydrogenation (Syn-
Addition)
The most robust method for generating cis-1,4-cyclohexane derivatives involves the

hydrogenation of a para-substituted aromatic precursor.[1] Heterogeneous catalysts typically

deliver hydrogen to the same face of the aromatic ring (syn-addition).

Step-by-Step Methodology:

Precursor Selection: Start with Ethyl 4-(dimethylamino)benzoate.[1]
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Why: The ester group is stable to hydrogenation conditions, and the aromatic ring ensures

planarity before reduction.

Catalytic Hydrogenation:

Reagents: 5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂).[1]

Conditions: 50-100 psi H₂, Acetic Acid solvent, RT.

Mechanism:[1][2] The aromatic ring adsorbs flat onto the catalyst surface. Hydrogen adds

from the catalyst surface to the bottom face, pushing both substituents "up" (cis

relationship).

Yield: Typically >90% cis selectivity.[1]

Reduction of Ester:

Reagents: Lithium Aluminum Hydride (LiAlH₄) in dry THF.

Protocol: Add the cis-ester dropwise to a suspension of LiAlH₄ at 0°C. Reflux for 2 hours.

Quench with Fieser method (Water, 15% NaOH, Water).

Result: Retention of stereochemistry yielding cis-4-
(dimethylamino)cyclohexanemethanol.[1]

Alternative: Reductive Amination (Separation Required)
Reacting 4-oxocyclohexanecarboxylate with dimethylamine and NaBH(OAc)₃ yields a mixture

of cis and trans (often ~1:1 or favoring trans).[1] This requires tedious chromatographic

separation and is not recommended for high-purity needs unless the aromatic route is

inaccessible.[1]
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Ethyl 4-(dimethylamino)benzoate
(Aromatic Precursor)

Catalytic Hydrogenation
(Rh/Al2O3, H2, AcOH)

Syn-Addition

Intermediate:
cis-Ethyl 4-(dimethylamino)cyclohexanecarboxylate

>90% Cis Selectivity

Ester Reduction
(LiAlH4, THF)

Retains Stereochemistry

Target:
cis-4-(Dimethylamino)cyclohexanemethanol

Click to download full resolution via product page

Caption: High-fidelity synthetic route utilizing stereoselective hydrogenation to ensure cis-

geometry.

Analytical Validation (Self-Validating Protocol)
Distinguishing the cis isomer from the trans isomer is critical. This can be definitively achieved

using ¹H NMR Spectroscopy by analyzing the coupling constants (

values) of the methine protons.

NMR Interpretation Logic
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In the dominant conformer (Equatorial Amine / Axial Alcohol):

H4 Proton (Geminal to Amine): This proton is Axial.[1]

Signal: It has two large anti-periplanar (axial-axial) couplings with the adjacent methylene

protons.[1]

Appearance: Triplet of triplets (tt),

.

H1 Proton (Geminal to Alcohol): This proton is Equatorial.[1]

Signal: It lacks large axial-axial couplings.[1] It only has small equatorial-axial and

equatorial-equatorial couplings.[1]

Appearance: Broad singlet or narrow multiplet,

.

Diagnostic Rule: If both methine protons show large splitting (

), you have the trans isomer (where both groups are equatorial, making both protons axial). If
one is narrow and one is wide, you have the cis isomer.

Proton Position Multiplicity

Coupling
Constant (

)

Structural
Inference

H-C(4)-N Axial tt (wide) ~11.5 Hz
Amine is

Equatorial

H-C(1)-O Equatorial br s (narrow) < 5 Hz Alcohol is Axial

Pharmaceutical Applications
This scaffold is frequently employed in "Fragment-Based Drug Design" (FBDD) to optimize

solubility and binding kinetics.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.sigmaaldrich.com/SG/en/product/chemscenellcpreferredpartner/ciah987f4999
https://www.sigmaaldrich.com/SG/en/product/chemscenellcpreferredpartner/ciah987f4999
https://www.sigmaaldrich.com/SG/en/product/chemscenellcpreferredpartner/ciah987f4999
https://www.sigmaaldrich.com/SG/en/product/chemscenellcpreferredpartner/ciah987f4999
https://www.sigmaaldrich.com/SG/en/product/chemscenellcpreferredpartner/ciah987f4999
https://www.sigmaaldrich.com/SG/en/product/chemscenellcpreferredpartner/ciah987f4999
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14130197?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solubility Handle: The dimethylamino group is protonated at physiological pH, increasing the

aqueous solubility of lipophilic drug candidates.

Vectorized Interactions: In the cis configuration, the alcohol vector projects "up" relative to

the amine. This is often used to reach specific serine/threonine residues in the roof of a

kinase ATP-binding pocket, distinct from the vector provided by the trans isomer.

Analogs: The structure is homologous to the analgesic Tramadol (which is a 1,2-disubstituted

cyclohexanol), highlighting the pharmacological relevance of amino-cyclohexyl-alcohol motifs

in modulating CNS targets.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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